Cas no 1144040-14-1 (4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside)

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside 化学的及び物理的性質

名前と識別子

-

- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D -galactopyranoside

- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D -galactopyranoside

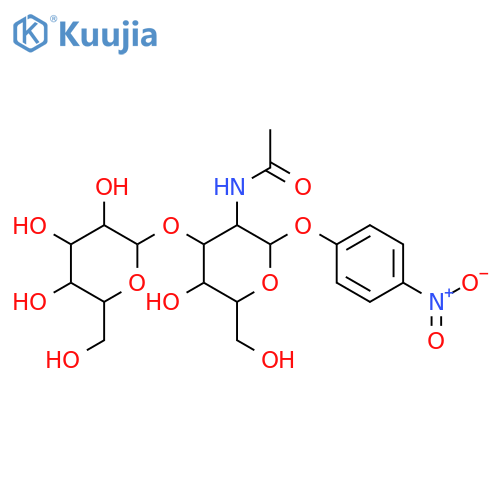

- N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

- A-3GalNAc-

- A-PNP

- Gal1-

- galactopyranoside; Gal1-a-3GalNAc-a-PNP;

- DB-253226

- 1144040-14-1

- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(a-D-galactopyranosyl)-a-D-galactopyranoside

- 4-Nitrophenyl 2-(Acetylamino)-2-deoxy-3-O-a-D-galactopyranosyl-a-D-

- DTXSID70858191

- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D -galactopyranoside

- 4-NITROPHENYL 2-(ACETAMIDO)-2-DEOXY-3-O-ALPHA-D-GALACTOPYRANOSYL-ALPHA-D-GALACTOPYRANOSIDE

- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside

- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D

- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside

-

- インチ: InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20-/m1/s1

- InChIKey: INMOOBMAIAWVBW-MBOHZYJXSA-N

- SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O

計算された属性

- 精确分子量: 504.15900

- 同位素质量: 504.15913895g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 氢键受体数量: 13

- 重原子数量: 35

- 回転可能化学結合数: 7

- 複雑さ: 716

- 共价键单元数量: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 233Ų

- XLogP3: -2

じっけんとくせい

- PSA: 236.71000

- LogP: -1.89500

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | N501005-.5mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside |

1144040-14-1 | 5mg |

$155.00 | 2023-05-17 | ||

| TRC | N501005-0.5mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside |

1144040-14-1 | 0.5mg |

$ 125.00 | 2022-06-03 | ||

| Biosynth | EN16478-1 mg |

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(a-D-galactopyranosyl)-a-D-galactopyranoside |

1144040-14-1 | 1mg |

$619.77 | 2023-01-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-505406-10 mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside, |

1144040-14-1 | 10mg |

¥33,845.00 | 2023-07-11 | ||

| Biosynth | EN16478-10 mg |

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(a-D-galactopyranosyl)-a-D-galactopyranoside |

1144040-14-1 | 10mg |

$3,724.90 | 2023-01-05 | ||

| Biosynth | EN16478-5 mg |

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(a-D-galactopyranosyl)-a-D-galactopyranoside |

1144040-14-1 | 5mg |

$2,048.40 | 2023-01-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-505406-10mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside, |

1144040-14-1 | 10mg |

¥33845.00 | 2023-09-05 | ||

| TRC | N501005-2.5mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside |

1144040-14-1 | 2.5mg |

$620.00 | 2023-05-17 | ||

| TRC | N501005-5mg |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside |

1144040-14-1 | 5mg |

$1194.00 | 2023-05-17 | ||

| Biosynth | EN16478-2 mg |

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(a-D-galactopyranosyl)-a-D-galactopyranoside |

1144040-14-1 | 2mg |

$1,126.82 | 2023-01-05 |

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside 関連文献

-

1. Book reviews

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranosideに関する追加情報

Introduction to 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside (CAS No. 1144040-14-1)

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside, identified by its CAS number 1144040-14-1, is a specialized glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of glycosaminoglycan (GAG) mimetics, which are synthetic molecules designed to mimic the structural and functional properties of natural GAGs such as heparin and chondroitin sulfate. The presence of both nitro and glycosidic functional groups in its structure endows it with unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The structure of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside consists of a nitrophenyl moiety linked to a disaccharide unit featuring an acetylated amino group and two galactose residues. The nitro group introduces a polar, hydrophilic region, while the glycosidic linkages contribute to its solubility and stability in aqueous environments. This combination of structural features makes it an attractive scaffold for further derivatization and functionalization, enabling the development of novel bioactive molecules.

In recent years, there has been growing interest in glycosidic compounds due to their role in mediating various biological processes, including cell signaling, inflammation, and infection. The 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside molecule has been extensively studied for its potential applications in drug delivery systems, particularly in targeting specific receptors and enzymes involved in disease pathways. Its ability to interact with biological molecules such as growth factors and cytokines has opened up new avenues for therapeutic intervention.

One of the most compelling aspects of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside is its utility as a tool compound in biochemical research. Its well-defined structure allows researchers to probe the mechanisms of glycosidic bond cleavage and formation, which are critical for understanding the function of natural GAGs. Additionally, its nitro group serves as a handle for further chemical modifications, enabling the synthesis of a library of derivatives with tailored biological activities.

Recent studies have highlighted the anti-inflammatory potential of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside by demonstrating its ability to modulate the activity of key inflammatory mediators. For instance, researchers have observed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside may have therapeutic value in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside presents unique challenges due to the complexity of its glycosidic linkages. However, advances in glycosylation chemistry have made it possible to produce this compound with high purity and yield. Techniques such as solid-phase synthesis and enzymatic catalysis have been particularly useful in constructing the disaccharide core of this molecule. These methodological advancements have not only facilitated the production of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside but also provided valuable insights into the synthesis of other complex glycosides.

In conclusion, 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside (CAS No. 1144040-14-1) is a versatile glycoside compound with significant potential in both research and therapeutic applications. Its unique structural features make it an excellent scaffold for drug discovery, while its biological activities suggest utility in treating inflammatory diseases. As our understanding of glycosylation chemistry continues to evolve, it is likely that compounds like 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside will play an increasingly important role in advancing medical science.

1144040-14-1 (4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside) Related Products

- 177855-99-1(4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-2-O-α-L-fucopyranosyl)-β-D-galactopyranosyl-β-D-glucopyranoside)

- 184377-56-8(p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside)

- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 16156-56-2(cyclohexyl methanesulfonate)

- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)

- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)

- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)

- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)

- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)